Butyl[(2,3-dimethoxyphenyl)methyl]amine
Description
Contextualization of Butyl[(2,3-dimethoxyphenyl)methyl]amine within Amine Chemistry and Related Structures
This compound belongs to the broad class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom with a lone pair of electrons. More specifically, it is a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups (a butyl group and a 2,3-dimethoxybenzyl group).
The structure of this compound is notable for its dimethoxy-substituted aromatic ring. The position of the methoxy (B1213986) groups (at the 2 and 3 positions) influences the electron density of the benzene (B151609) ring and the steric environment around the benzylic carbon. This substitution pattern is a key feature that can dictate the compound's chemical reactivity and its potential interactions with biological systems.
In the broader context of chemical research, this compound can be compared to other structurally related and more extensively studied compounds. For instance, derivatives of 2-phenethylamine are a cornerstone of medicinal chemistry, forming the basis for numerous pharmaceuticals. beilstein-journals.orgresearchgate.net Similarly, benzylamines with various substitutions on the aromatic ring are prevalent in a range of biologically active molecules. The dimethoxy substitution, in particular, is a common motif in compounds with demonstrated pharmacological effects. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their potential therapeutic applications.
A plausible and common method for the synthesis of secondary amines like this compound is through reductive amination. This would likely involve the reaction of 2,3-dimethoxybenzaldehyde (B126229) with butylamine (B146782) to form a Schiff base (an imine), which is then reduced to the final amine product. The synthesis of the precursor, 2,3-dimethoxybenzaldehyde, is well-documented. chemicalbook.comnih.govglobethesis.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| Predicted Boiling Point | 298.0 ± 25.0 °C |
| Predicted Density | 0.976 ± 0.06 g/cm³ |
| Predicted pKa | 9.36 ± 0.19 |
Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.
Rationale for Academic Investigation of this compound: Identifying Research Gaps and Opportunities
The primary rationale for a focused academic investigation of this compound stems from the significant gap in the scientific literature concerning this specific molecule. While its constituent parts are well-known in chemical synthesis and medicinal chemistry, the unique combination present in this compound remains largely unexplored.
Research Gaps:
Synthesis and Characterization: While a synthetic route via reductive amination can be proposed, detailed experimental studies confirming the optimal reaction conditions, yield, and comprehensive characterization of this compound are lacking in peer-reviewed literature.
Pharmacological Profiling: There is a notable absence of studies investigating the biological activity of this compound. The presence of the dimethoxyphenyl moiety, a feature in many bioactive molecules, suggests that this compound could exhibit interesting pharmacological properties.
Chemical Reactivity: A thorough investigation of the chemical reactivity of this compound has not been reported. Understanding its reactivity is crucial for its potential use as a building block in the synthesis of more complex molecules.
Research Opportunities:
Exploration of Novel Bioactivities: The structural similarity to known pharmacophores presents a clear opportunity to screen this compound for a range of biological activities. This could include, but is not limited to, its potential as an analgesic, anti-inflammatory, or antimicrobial agent. The field of medicinal chemistry is continually searching for novel scaffolds, and this compound represents an unexamined candidate. nih.gov
Development of New Synthetic Methodologies: Research into the synthesis of this compound could lead to the development of novel or optimized synthetic methods for this class of compounds.
Use as a Chemical Probe: If specific biological activities are identified, this compound could be developed as a chemical probe to study biological pathways and targets.
Overview of Current and Prospective Academic Research Trajectories for this compound
Given the nascent stage of research on this compound, current research trajectories are essentially non-existent. However, a clear path for future academic inquiry can be delineated.
Prospective Research Trajectories:
Systematic Synthesis and Characterization: The initial and most fundamental research trajectory would involve the development and optimization of a reliable synthetic route to produce high-purity this compound. This would be followed by a comprehensive characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
In Vitro Pharmacological Screening: A broad-based in vitro screening campaign would be a logical next step. This would involve testing the compound against a variety of biological targets, including receptors, enzymes, and ion channels, to identify any potential bioactivity. The choice of targets could be guided by the known activities of structurally similar dimethoxyphenyl-containing compounds.
Computational and SAR Studies: In parallel with experimental work, computational studies could be employed to predict the compound's physicochemical properties, potential binding modes with various biological targets, and to guide the synthesis of analogues for Structure-Activity Relationship (SAR) studies. This approach is a staple in modern drug discovery and medicinal chemistry. nih.gov
Exploration of Material Science Applications: Beyond the life sciences, the properties of this compound could be of interest in material science. For instance, N-alkoxyamines, a related class of compounds, have applications in polymer chemistry. chimia.chresearchgate.net Investigating the potential of this compound as a building block for novel polymers or functional materials could be a fruitful avenue of research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-9-14-10-11-7-6-8-12(15-2)13(11)16-3/h6-8,14H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONATYNRAWNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Butyl 2,3 Dimethoxyphenyl Methyl Amine
Established Synthetic Pathways for Butyl[(2,3-dimethoxyphenyl)methyl]amine
Established methods for synthesizing this compound primarily rely on robust and well-documented chemical transformations. These pathways are valued for their reliability and predictability.
The most common and conventional method for preparing this compound is through reductive amination. wikipedia.org This reaction involves a two-step process that is often performed in a single pot. First, 2,3-dimethoxybenzaldehyde (B126229) is reacted with butylamine (B146782) to form an intermediate imine (a Schiff base). This imine is then reduced in situ to yield the final secondary amine product. wikipedia.org
A variety of reducing agents can be employed for the reduction step, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. organic-chemistry.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium or cobalt, is also a widely used technique that offers high efficiency. organic-chemistry.orgfu-berlin.de Studies on analogous reactions, such as the amination of p-methoxybenzaldehyde with n-butylamine, have demonstrated high yields using cobalt-based composite catalysts under hydrogen pressure. mdpi.com These conditions are readily adaptable for the synthesis of the target compound.
Interactive Table: Typical Conditions for Reductive Amination
| Parameter | Condition | Rationale / Reference |
| Aldehyde | 2,3-dimethoxybenzaldehyde | Starting material providing the benzyl (B1604629) moiety. |
| Amine | Butylamine | Starting material providing the butyl moiety. |
| Catalyst | Cobalt-based composite | Provides high activity and selectivity for hydrogenation. mdpi.com |
| Reducing Agent | Hydrogen Gas (H₂) | A clean and efficient reductant in catalytic systems. fu-berlin.demdpi.com |
| Pressure | 100 - 150 bar | Increased pressure enhances hydrogenation efficiency. mdpi.com |
| Temperature | 100 - 150 °C | Provides sufficient energy to overcome activation barriers. mdpi.com |
| Solvent | Methanol (B129727) | A common polar solvent for reductive amination reactions. mdpi.com |
| Yield | >90% (expected) | Based on yields for structurally similar reactions. mdpi.com |
More recent innovations in amine synthesis offer alternatives to traditional reductive amination. One such novel approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. fu-berlin.de This process allows for the direct synthesis of the target amine from 2,3-dimethoxybenzyl alcohol and butylamine.
In this one-pot reaction, a catalyst, typically a transition metal complex (e.g., Cobalt/Scandium), temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (2,3-dimethoxybenzaldehyde). fu-berlin.de This aldehyde then reacts with butylamine to form the imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final amine product. fu-berlin.de This method is highly atom-economical as the only byproduct is water.
Advanced Strategies in this compound Synthesis
Advanced synthetic strategies focus on improving the efficiency, selectivity, and environmental footprint of the manufacturing process.
Asymmetric synthesis is employed to produce chiral molecules, where one enantiomer is favored over the other. The structure of this compound is achiral, meaning it does not have a stereocenter and cannot exist as enantiomers. Therefore, asymmetric synthesis strategies are not directly applicable to its preparation.
However, if a chiral center were introduced into the molecule, for instance by modifying the alkyl chain, asymmetric methods would become essential. A common strategy for the asymmetric synthesis of chiral amines involves the use of a chiral amine reagent, such as tert-butanesulfinamide (tBS). nih.gov This reagent would first be condensed with 2,3-dimethoxybenzaldehyde to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent) to the imine, followed by the removal of the sulfinyl group, would yield a chiral amine with high enantiomeric excess. nih.govresearchgate.net
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.org The conventional reductive amination pathway can be made significantly greener by implementing several changes.
Key green improvements include:
Catalysis over Stoichiometry : Using catalytic hydrogenation instead of stoichiometric reducing agents like sodium borohydride improves atom economy and reduces inorganic waste. wikipedia.org
Solvent Selection : Replacing traditional volatile organic solvents with greener alternatives such as ethanol (B145695), 2-propanol, or in some cases, water, can significantly reduce the environmental impact. researchgate.net
Waste Reduction : The "borrowing hydrogen" method is inherently green as it produces only water as a byproduct, maximizing atom economy. fu-berlin.de
Interactive Table: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Principle | Traditional Reductive Amination | Green Catalytic Approach | "Borrowing Hydrogen" Method |
| Atom Economy | Moderate (generates borate (B1201080) salts as waste) | High (H₂ is the only reagent) | Very High (only water byproduct) fu-berlin.de |
| Reducing Agent | Stoichiometric (e.g., NaBH₄) | Catalytic (H₂ with metal catalyst) mdpi.com | None (uses H from alcohol) fu-berlin.de |
| Solvents | Often uses solvents like Dichloromethane (B109758) or THF | Can be adapted to greener solvents like Ethanol researchgate.net | Can be adapted to greener solvents |
| Energy Use | Moderate | Potentially lower with efficient catalysts | Moderate, requires heat |
| Waste Products | Borate salts, solvent waste | Minimal catalyst waste, solvent waste | Water, minimal catalyst waste |
Optimization and Scale-Up Considerations in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful optimization and consideration of scale-up challenges.
The primary goal of optimization is to maximize the reaction yield, purity, and throughput while minimizing costs and environmental impact. This is achieved through systematic screening of key reaction parameters. Statistical methods like Plackett-Burman design or response surface methodology can be employed to efficiently identify the optimal conditions for variables such as:
Catalyst type and loading
Temperature and pressure
Reactant concentrations and molar ratios
Solvent choice
Reaction time
For example, in a catalytic reductive amination, optimizing the catalyst loading is crucial; too little catalyst may lead to slow or incomplete reactions, while too much increases cost and can complicate product purification. mdpi.com
Scaling up the optimized process introduces further challenges. Heat and mass transfer limitations can become significant in large reactors, potentially affecting reaction rates and selectivity. The mixing efficiency must be sufficient to ensure homogeneity, especially in catalytic reactions involving a solid catalyst and gaseous hydrogen. Safety is also a paramount concern, particularly when working with flammable solvents and high-pressure hydrogen gas. A thorough risk assessment and implementation of appropriate engineering controls are essential for a safe and successful scale-up.
Catalyst Design and Application in this compound Synthesis
The choice of catalyst is paramount in the reductive amination process as it directly influences the reaction rate, efficiency, and selectivity towards the target amine. A range of heterogeneous and homogeneous catalysts have been explored for the reductive amination of aromatic aldehydes. For the synthesis of this compound, catalysts based on transition metals such as cobalt, nickel, palladium, and platinum are of significant interest.
Cobalt-Based Catalysts: Cobalt-containing composites have demonstrated high efficacy in the reductive amination of substituted benzaldehydes. For instance, composites prepared by the pyrolysis of cobalt(II) acetate (B1210297) and an organic precursor on a silica (B1680970) support have been shown to be effective. These catalysts contain nanoparticles of metallic cobalt, which are the active sites for the hydrogenation of the imine intermediate. In a study on the amination of p-methoxybenzaldehyde with n-butylamine, a close structural analog to the synthesis of the target compound, quantitative yields were achieved using such cobalt-based catalysts. mdpi.com The performance of these catalysts is attributed to the synergistic effect between the metallic cobalt nanoparticles and the nitrogen-doped carbonaceous support.
Nickel-Based Catalysts: Nickel catalysts, particularly Raney Nickel and supported nickel nanoparticles, are also widely used for reductive aminations due to their high activity and cost-effectiveness. Nickel nanoparticles can effectively catalyze the transfer hydrogenation of imines, using hydrogen gas or other hydrogen donors. The efficiency of nickel catalysts can be influenced by the choice of support material, with supports like alumina-silica and carbon being common.
Noble Metal Catalysts: Palladium (Pd) and Platinum (Pt) on various supports (e.g., carbon, alumina) are highly active catalysts for the hydrogenation step in reductive amination. They typically operate under milder conditions compared to some base metal catalysts. However, a potential drawback is the risk of dehalogenation if the substrate contains halogen substituents. For a substrate like 2,3-dimethoxybenzaldehyde, this is not a concern, making Pd and Pt excellent candidates for achieving high yields and selectivity.
The following interactive table provides illustrative data on the performance of different catalysts in the reductive amination of a substituted benzaldehyde (B42025), which can be considered analogous to the synthesis of this compound.
| Catalyst | Support | Reducing Agent | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
| Co-Im/SiO2 | Silica | H2 | 150 | 150 | 99 | >98 |
| Raney Ni | - | H2 | 100 | 80 | 95 | 96 |
| Pd/C (5%) | Carbon | H2 | 80 | 50 | 98 | >99 |
| Pt/Al2O3 | Alumina | H2 | 70 | 40 | 97 | >98 |
| Ru/C | Carbon | H2 | 120 | 100 | 92 | 94 |
This table presents illustrative data based on findings for structurally similar reactions, as specific data for this compound synthesis is not publicly available.
Reaction Parameter Modulation for Enhanced Yield and Selectivity of this compound
Beyond the catalyst, the modulation of reaction parameters is crucial for optimizing the synthesis of this compound. These parameters include temperature, pressure, solvent, and the stoichiometry of the reactants.
Temperature and Pressure: The temperature and hydrogen pressure are critical variables that significantly impact the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reaction rates. For example, in the cobalt-catalyzed reductive amination of p-methoxybenzaldehyde with n-butylamine, increasing the temperature to 150 °C and the hydrogen pressure to 150 bar resulted in a quantitative yield of the desired secondary amine. mdpi.com However, excessively high temperatures can lead to side reactions, such as the reduction of the aromatic ring or decomposition of the product. Therefore, finding the optimal balance is key. For the synthesis of this compound, a temperature range of 80-150 °C and a hydrogen pressure of 50-150 bar would be a reasonable starting point for optimization.
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst. Alcohols such as methanol and ethanol are commonly used solvents for reductive amination as they are good solvents for both the aldehyde and the amine, and they can also act as a hydrogen source in transfer hydrogenation reactions. Other solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) can also be employed. The polarity of the solvent can affect the rate of imine formation and the subsequent reduction.
Stoichiometry: The molar ratio of the reactants, 2,3-dimethoxybenzaldehyde and butylamine, can affect the product distribution. Using a slight excess of the amine is often beneficial to drive the imine formation to completion and minimize the amount of unreacted aldehyde. However, a large excess of the amine could potentially lead to the formation of tertiary amine byproducts if the newly formed secondary amine reacts with another molecule of the aldehyde. Careful control of the stoichiometry is therefore necessary to maximize the yield of the desired secondary amine.
The following interactive table illustrates the effect of modulating reaction parameters on the yield and selectivity of a representative reductive amination reaction.
| Temperature (°C) | Pressure (bar) | Solvent | Aldehyde:Amine Ratio | Yield (%) | Selectivity (%) |
| 100 | 100 | Methanol | 1:1.1 | 85 | 90 |
| 150 | 100 | Methanol | 1:1.1 | 92 | 95 |
| 150 | 150 | Methanol | 1:1.1 | 99 | >98 |
| 150 | 150 | Toluene | 1:1.1 | 90 | 94 |
| 150 | 150 | Methanol | 1:1.5 | 95 | 92 |
This table presents illustrative data based on general principles of reductive amination and findings for analogous reactions, as specific optimization data for this compound is not publicly available.
Chemical Transformations and Mechanistic Investigations of Butyl 2,3 Dimethoxyphenyl Methyl Amine
Reactivity Profiling of Butyl[(2,3-dimethoxyphenyl)methyl]amine
The reactivity of this compound is characterized by the nucleophilic nature of the secondary amine and the electron-rich aromatic ring, which is susceptible to electrophilic attack.
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with a variety of electrophiles. For instance, it can undergo N-alkylation in the presence of alkyl halides, acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. The rate and extent of these reactions are influenced by the steric hindrance imposed by the butyl and the 2,3-dimethoxybenzyl groups. Studies on similar N-substituted benzylamines have shown that they readily participate in nucleophilic substitution reactions. researchgate.net
The 2,3-dimethoxyphenyl group, with its two electron-donating methoxy (B1213986) groups, activates the aromatic ring towards electrophilic aromatic substitution. These reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would be directed predominantly to the positions ortho and para to the methoxy groups, specifically the 4- and 6-positions. The steric bulk of the N-butylbenzylamino group might also influence the regioselectivity of these substitutions.
Oxidation: The secondary amine functionality of this compound can be oxidized by various reagents. Mild oxidizing agents can lead to the formation of the corresponding hydroxylamine (B1172632) or nitrone. Stronger oxidizing agents can cleave the C-N bond. Kinetic studies on the oxidation of substituted benzylamines have shown that the reaction often proceeds via a hydride-ion transfer from the amine to the oxidant in the rate-determining step, leading to the formation of an imine intermediate which can then be hydrolyzed to an aldehyde. ias.ac.in For this compound, this would yield 2,3-dimethoxybenzaldehyde (B126229) and butylamine (B146782).
Reduction: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions, typically using catalysts like palladium, platinum, or rhodium, to yield the corresponding cyclohexyl derivative. The conditions for such a reaction would need to be carefully controlled to avoid hydrogenolysis of the benzylic C-N bond.
Rearrangement Reactions: As a tertiary amine precursor (upon N-alkylation or in the presence of a suitable reagent), derivatives of this compound could potentially undergo sigmatropic rearrangements. For instance, N-allyl derivatives could undergo a researchgate.netcdnsciencepub.com-sigmatropic rearrangement. Another possibility for related tertiary amines is the Stevens rearrangement or the Sommelet-Hauser rearrangement, which are common for benzylic quaternary ammonium (B1175870) salts. These rearrangements involve the migration of a group from the nitrogen atom to an adjacent carbon.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| N-Alkylation | Methyl iodide, K2CO3, Acetonitrile | N-Butyl-N-[(2,3-dimethoxyphenyl)methyl]-N-methylamine |
| N-Acylation | Acetyl chloride, Triethylamine, Dichloromethane (B109758) | N-Butyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
| Oxidation | Cetyltrimethylammonium permanganate (B83412) (CTAP), Dichloromethane | 2,3-Dimethoxybenzaldehyde and Butylamine |
| Aromatic Nitration | HNO3, H2SO4 | Mixture of 4-nitro and 6-nitro derivatives |
| Catalytic Hydrogenation | H2, Pd/C, Ethanol (B145695) | Butyl[(2,3-dimethoxycyclohexyl)methyl]amine |
Elucidation of Reaction Mechanisms for this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This is typically achieved through a combination of kinetic studies, identification of intermediates, and spectroscopic and computational methods.
Kinetic studies are fundamental to elucidating reaction mechanisms. For reactions involving this compound, one could monitor the reaction progress by techniques such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy. For example, in an oxidation reaction, the disappearance of the reactant and the appearance of the product could be followed over time under pseudo-first-order conditions (with a large excess of one reactant). ias.ac.in The determination of reaction orders with respect to each reactant provides insight into the composition of the transition state.
Kinetic isotope effect studies, for instance, by using a deuterated analogue of this compound at the benzylic position, can help determine if the C-H bond is broken in the rate-determining step. ias.ac.in The trapping of reaction intermediates, for example, by using a nucleophilic trap in an oxidation reaction to capture a transient iminium ion, can provide direct evidence for the proposed reaction pathway.
Spectroscopic techniques are invaluable for identifying reactants, products, and sometimes, short-lived intermediates. In-situ monitoring of reactions using techniques like FT-IR or Raman spectroscopy can provide real-time information about the changes in bonding during a transformation. Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), can be used to detect and characterize reaction intermediates and products, aiding in the elucidation of fragmentation pathways which can be correlated to the reaction mechanism. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms. researchgate.netnih.gov For a given transformation of this compound, DFT calculations can be used to model the potential energy surface, locate transition states, and calculate activation energies for different possible pathways. This can help to distinguish between competing mechanisms and to understand the role of substituents and solvents on the reaction outcome. Molecular electrostatic potential maps can also provide insights into the reactive sites of the molecule. researchgate.net
Derivatization Strategies for this compound
The presence of a reactive secondary amine and an activated aromatic ring in this compound allows for a wide range of derivatization strategies to modify its properties for various applications.
The secondary amine is a prime site for derivatization.
N-Alkylation and N-Arylation: Introduction of different alkyl or aryl groups on the nitrogen atom can be achieved through reactions with alkyl halides, or through reductive amination with aldehydes or ketones.
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can convert the amine into the corresponding amides or sulfonamides, which can alter the electronic and steric properties of the molecule. nih.gov
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.
The electron-rich 2,3-dimethoxyphenyl ring can also be functionalized through electrophilic aromatic substitution reactions.
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: As mentioned earlier, nitration can introduce a nitro group onto the aromatic ring.
Friedel-Crafts Acylation and Alkylation: These reactions can be used to introduce acyl or alkyl groups, although the presence of the amine functionality might require protection or specific reaction conditions to avoid side reactions.
These derivatization strategies allow for the synthesis of a library of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships in various contexts. nih.gov
| Derivative Class | Synthetic Method | Potential Functional Group Introduced |
| Tertiary Amines | Reductive amination with an aldehyde/ketone | N-alkyl group |
| Amides | Reaction with an acid chloride | N-acyl group |
| Sulfonamides | Reaction with a sulfonyl chloride | N-sulfonyl group |
| Ureas | Reaction with an isocyanate | N-carbamoyl group |
| Halogenated Derivatives | Electrophilic halogenation (e.g., with NBS) | Bromo group on the aromatic ring |
| Nitro Derivatives | Electrophilic nitration (HNO3/H2SO4) | Nitro group on the aromatic ring |
Synthesis and Characterization of Analogues and Homologues of this compound
The synthesis of this compound can be achieved through the reductive amination of 2,3-dimethoxybenzaldehyde with n-butylamine. This reaction typically involves the formation of an intermediate imine, which is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) or through catalytic hydrogenation. This method is a versatile approach for the synthesis of a wide range of N-alkylated benzylamines.
Analogues and homologues of this compound have been synthesized to explore structure-activity relationships in various contexts. These related compounds include isomers with different substitution patterns on the phenyl ring (e.g., 2,4-dimethoxy, 3,4-dimethoxy) and variations in the N-alkyl group. The synthesis of these compounds generally follows the same reductive amination strategy, by selecting the appropriate substituted benzaldehyde (B42025) and primary amine. For instance, the catalytic reductive amination of p-methoxybenzaldehyde with n-butylamine has been reported to proceed in high yields. mdpi.com
The characterization of these compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the connectivity of the atoms, while infrared (IR) spectroscopy helps in identifying the functional groups present, such as the N-H bond in the secondary amine. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Below is a table summarizing the physical properties of some analogues and homologues of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| N-Butylbenzylamine | C₁₁H₁₇N | 163.26 | - | - | - |
| 2,3-Dimethoxybenzylamine (B1293678) | C₉H₁₃NO₂ | 167.21 | - | - | - |
| 2,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | 140 °C/1 mmHg | 1.113 | 1.549 |
| 3,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | 281-284 °C | 1.109 | 1.556 |
| 3,5-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | 94-96 °C/0.1 mmHg | 1.106 | 1.542 |
Data sourced from publicly available chemical databases. Boiling points are reported at various pressures.
Site-Specific Functionalization of the Butyl and Dimethoxyphenyl Moieties in this compound
The presence of multiple reactive sites in this compound allows for selective chemical modifications.
Functionalization of the Butyl Moiety:
The secondary amine functionality is a key site for derivatization.
N-Alkylation: Further alkylation of the secondary amine can be achieved by reacting the compound with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium salts. researchgate.net
N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for the protection of the amino group or for the introduction of new functional groups. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. nih.gov
Functionalization of the Dimethoxyphenyl Moiety:
The 2,3-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them.
Nitration: The nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Studies on the nitration of 2,3-dimethoxybenzaldehyde have shown that the reaction can lead to a mixture of products. The major products are typically the 5-nitro and 6-nitro derivatives, resulting from substitution at the positions para and ortho to the methoxy groups, respectively. rsc.org
Halogenation: Halogenation of the dimethoxyphenyl ring can be accomplished using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. For example, the bromination of 1,2-dimethoxybenzene (B1683551) (veratrol), a closely related compound, with potassium bromate (B103136) and hydrobromic acid in acetic acid has been shown to yield 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de This suggests that halogenation of this compound would likely occur at the 4 and 5 positions of the phenyl ring. The mechanism of electrophilic aromatic halogenation involves the generation of a highly electrophilic halogen species that is then attacked by the electron-rich aromatic ring. studymind.co.uklibretexts.org
The site-specific functionalization of this compound allows for the synthesis of a diverse library of compounds with potential applications in various fields of chemical research. Mechanistic understanding of these transformations is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Advanced Spectroscopic and Analytical Methodologies for Butyl 2,3 Dimethoxyphenyl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Butyl[(2,3-dimethoxyphenyl)methyl]amine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides unambiguous evidence of the compound's molecular framework.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) protons, the N-butyl chain protons, and the amine proton. The aromatic region would likely show a complex splitting pattern corresponding to the three adjacent protons on the 1,2,3-trisubstituted benzene (B151609) ring. The two methoxy groups would appear as sharp singlets, while the butyl group protons would present as a triplet for the terminal methyl group and multiplets for the methylene groups.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups, while the aliphatic carbons of the butyl chain and the benzylic carbon appear in the upfield region. wisc.edudocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (C4, C5, C6) | 6.8 - 7.2 | 110 - 125 |
| Benzylic CH₂ | ~3.7 | ~50-55 |
| OCH₃ | ~3.8 | ~55-60 |
| NH | Variable (1.0 - 3.0) | N/A |
| N-CH₂ (butyl) | ~2.6 | ~48-52 |
| CH₂ (butyl) | ~1.5 | ~30-35 |
| CH₂ (butyl) | ~1.3 | ~20-25 |
| CH₃ (butyl) | ~0.9 | ~13-15 |
| Aromatic C-O (C2, C3) | N/A | 145 - 155 |
| Aromatic C-C (C1) | N/A | 130 - 135 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. illinois.eduutsouthwestern.edu
To resolve spectral overlap and definitively assign proton and carbon signals, multi-dimensional NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for confirming the connectivity within the butyl chain (e.g., correlations between the N-CH₂, the adjacent CH₂, and so on) and for assigning the sequence of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal (e.g., benzylic CH₂) to its corresponding carbon signal, allowing for the unambiguous assignment of all protonated carbons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-4 bond) correlations between ¹H and ¹³C nuclei. nih.gov For this molecule, HMBC would show correlations from the methoxy protons to the aromatic carbons they are attached to (C2 and C3), and from the benzylic protons to aromatic carbons (C1, C2, C6), thereby confirming the substitution pattern on the benzene ring. libretexts.org It would also link the N-butyl protons to the benzylic carbon, solidifying the entire molecular structure.
While not commonly required for a molecule of this size, isotopic labeling with ¹³C or ¹⁵N can be a powerful strategy for specific NMR studies, particularly in more complex systems or for mechanistic investigations.
For instance, synthesizing the compound with a ¹⁵N-labeled amine would allow for ¹H-¹⁵N HSQC experiments. This would provide precise information on the chemical environment of the nitrogen atom and could be used to study protonation states or hydrogen bonding interactions. nih.govrsc.org Similarly, selective ¹³C labeling at a specific position, such as the benzylic carbon, could be used to probe interactions at that site or to simplify complex spectra in derivatives. acs.orgmdpi.com This approach is especially valuable in biomolecular NMR where it helps to alleviate signal overlap and enhance sensitivity. nih.gov
Mass Spectrometry (MS) Applications in the Characterization of this compound
Mass spectrometry is a critical analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₃H₂₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. chemicalbook.com An HRMS measurement provides an experimental mass accurate to several decimal places, which can be used to confirm the elemental composition and distinguish it from other compounds with the same nominal mass. This confirmation is a fundamental step in structure verification. hnxb.org.cn
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₂ |
| Nominal Mass | 223 |
| Average Mass | 223.31 |
| Monoisotopic Mass | 223.15723 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. oup.comnih.gov
For this compound, the fragmentation is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom (alpha-cleavage) and the benzylic position. youtube.com Key fragmentation pathways would likely include:
Loss of the butyl group: Cleavage of the N-butyl bond would lead to a prominent fragment corresponding to the 2,3-dimethoxybenzylamine (B1293678) cation.
Benzylic cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond alpha to the aromatic ring, which would result in the formation of a stable 2,3-dimethoxybenzyl cation (tropylium-type ion). This is often the base peak in the spectrum.
Alpha-cleavage of the butyl chain: Cleavage adjacent to the nitrogen within the butyl group can lead to the loss of a propyl radical, resulting in a characteristic iminium ion. youtube.comnih.gov
Loss of methoxy groups: Subsequent fragmentation of the aromatic ring-containing ions may involve the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents. hnxb.org.cnresearchgate.net
Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = m/z 224.2)
| Proposed Fragment Structure | m/z (of fragment) | Neutral Loss |
|---|---|---|
| [M+H - C₄H₉•]⁺ (2,3-dimethoxybenzylamine cation) | 167.1 | Propene (C₃H₆) |
| [C₉H₁₁O₂]⁺ (2,3-dimethoxybenzyl cation) | 151.1 | Butylamine (B146782) (C₄H₁₁N) |
| [M+H - C₃H₇•]⁺ (iminium ion) | 181.1 | Propyl radical (C₃H₇•) |
Vibrational and Electronic Spectroscopy of this compound
Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. wikipedia.org The IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include N-H stretching (a broad band around 3300-3400 cm⁻¹), C-H stretching from both aliphatic and aromatic groups (2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O stretching from the methoxy ethers (around 1000-1250 cm⁻¹). researchgate.net Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring breathing modes. acs.orgias.ac.inondavia.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the electronic transitions within the molecule, primarily those involving π-electrons in conjugated systems. The 2,3-dimethoxyphenyl group in the molecule constitutes the chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region (typically around 220-280 nm) corresponding to π→π* transitions within the benzene ring. physchemres.orgnih.gov The position and intensity of these bands can be subtly influenced by the solvent polarity.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, ether linkages, and aliphatic chain.
The presence of a secondary amine (R₂NH) is typically indicated by a single, weak to moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com This band is generally sharper than the broad O-H stretching band of alcohols. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ range, while for an aromatic amine, it is typically stronger and found between 1335-1250 cm⁻¹. orgchemboulder.com Given the structure of this compound, which has both aliphatic and benzylic character at the nitrogen atom, the C-N stretching may appear in a broad range.
The aromatic part of the molecule, the 2,3-dimethoxyphenyl group, will give rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) for substituted benzenes are found in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.
The aliphatic butyl group will show characteristic C-H stretching vibrations for its CH₃ and CH₂ groups in the 2960-2850 cm⁻¹ region. The methoxy groups (-OCH₃) will exhibit a strong C-O stretching band, typically in the 1260-1000 cm⁻¹ range.
Based on these principles, the expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak to Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2960 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| N-H | Bending | 1650 - 1550 | Variable |
| C-N | Stretching | 1250 - 1020 | Medium |
| Aromatic C-O (Ether) | Stretching | 1260 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Medium to Strong |
Computational and Theoretical Chemistry Studies of Butyl 2,3 Dimethoxyphenyl Methyl Amine
Molecular Dynamics Simulations and Intermolecular Interactions of Butyl[(2,3-dimethoxyphenyl)methyl]amine
Simulation of this compound in Various Environments
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and solvation properties of molecules. For this compound, simulations in different solvent environments would be crucial to understanding its behavior in contexts ranging from chemical synthesis to potential biological interactions. The interplay between the flexible butyl group, the polar amine and methoxy (B1213986) groups, and the aromatic ring dictates its conformational preferences and interactions with the surrounding medium.
Simulations of analogous molecules, such as 2-butanol (B46777) in aqueous solutions and various substituted benzylamines in different solvents, reveal that the environment significantly influences molecular structure and dynamics. researchgate.netrsc.org For this compound, one would expect distinct behaviors in polar protic, polar aprotic, and non-polar solvents.
Aqueous Environment: In water, the secondary amine and the two methoxy groups can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. MD simulations of similar molecules in water have shown that water molecules form structured hydration shells around such polar groups. nih.govnih.gov The flexible butyl chain, being hydrophobic, would likely adopt conformations that minimize its exposure to water, potentially folding towards the phenyl ring or participating in hydrophobic interactions if other non-polar molecules are present. The self-diffusion coefficient of the molecule would be significantly reduced compared to the gas phase due to the hydrogen bond network of the solvent. nih.gov
Polar Aprotic Solvents (e.g., DMSO, DMF): In solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which are strong hydrogen bond acceptors, the primary hydrogen bonding interaction would be from the amine's N-H group to the solvent's oxygen atom. mdpi.com The stabilization of the carbamic acid form of benzylamine (B48309) in such solvents highlights their strong hydrogen bonding capabilities. mdpi.com The conformational flexibility of the butyl chain and the orientation of the dimethoxyphenyl group would be influenced by dipole-dipole interactions with the solvent.
Non-Polar Solvents (e.g., Hexane, Toluene): In a non-polar environment, intramolecular interactions would play a more dominant role in determining the conformation of this compound. The molecule might adopt a more folded conformation to maximize intramolecular van der Waals interactions between the butyl group and the aromatic ring. Intermolecular interactions would be limited to weaker dispersion forces.
The following interactive table summarizes the expected dominant interactions and conformational behavior of this compound in these simulated environments, based on principles from related computational studies.
| Environment | Primary Solute-Solvent Interactions | Expected Conformational Behavior |
| Aqueous (Water) | Hydrogen bonding (N-H•••O, N•••H-O, OCH₃•••H-O) | Extended conformation of polar groups to maximize hydration; hydrophobic collapse of the butyl chain. |
| Polar Aprotic (DMSO) | Hydrogen bonding (N-H•••O=S), Dipole-dipole | Solvation of polar groups, potentially leading to a more extended conformation than in non-polar solvents. |
| Non-Polar (Hexane) | Van der Waals (dispersion) forces | More compact or folded conformations to maximize intramolecular interactions. |
Hydrogen Bonding and Van der Waals Interactions Involving this compound
The non-covalent interactions of this compound are critical to its physical properties, crystal packing, and interactions with other molecules. These interactions can be categorized into hydrogen bonds and van der Waals forces, which can be effectively studied using quantum chemical methods like Density Functional Theory (DFT). nih.govnih.gov
Hydrogen Bonding:
The structure of this compound features several sites capable of participating in hydrogen bonds:
Hydrogen Bond Donor: The secondary amine group (-NH-) possesses a hydrogen atom that can be donated to a suitable acceptor.
Hydrogen Bond Acceptors: The nitrogen atom of the amine group has a lone pair of electrons, and the oxygen atoms of the two methoxy (-OCH₃) groups also have lone pairs, all of which can act as hydrogen bond acceptors.
Studies on substituted benzylamines and dimethoxybenzene derivatives confirm the importance of these interactions in determining their crystal structures and properties. nih.govnih.gov DFT calculations on similar systems have been used to quantify the strength of such hydrogen bonds. mdpi.com For instance, the interaction between an N-H group and a carbonyl oxygen can have a binding energy in the range of -20 to -30 kJ/mol. The C-H···O interactions, although weaker, are also recognized as significant in stabilizing molecular conformations and crystal packing. nih.gov
Van der Waals Interactions:
Van der Waals forces, particularly dispersion forces, are crucial for this molecule due to the presence of the butyl group and the phenyl ring.
Dimethoxyphenyl Group: The aromatic ring is a source of π-π stacking interactions and other dispersion forces. DFT studies that include corrections for van der Waals interactions (e.g., DFT-D methods) are essential for accurately modeling these forces, which are critical for predicting the binding of aromatic compounds to surfaces and to each other. nih.govdtu.dk
The interplay between hydrogen bonding and van der Waals forces will dictate the supramolecular assembly of this compound in the solid state. Hirshfeld surface analysis, often coupled with DFT, is a common computational technique to visualize and quantify these intermolecular contacts in crystals of related organic molecules. nih.gov
The following interactive table outlines the potential non-covalent interactions involving this compound and their estimated relative strengths based on computational studies of analogous functional groups.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Estimated Energy (kJ/mol) |
| Hydrogen Bond | Amine (N-H) | Amine (N) | -10 to -20 |
| Hydrogen Bond | Amine (N-H) | Methoxy (O) | -15 to -25 |
| Hydrogen Bond | C-H (Aromatic/Alkyl) | Methoxy/Amine (O/N) | -2 to -10 |
| Van der Waals | Phenyl Ring | Phenyl Ring (π-π stacking) | -5 to -15 |
| Van der Waals | Butyl Chain | Butyl Chain/Phenyl Ring | -5 to -20 (cumulative) |
In Vitro Biological Activity and Mechanistic Studies of Butyl 2,3 Dimethoxyphenyl Methyl Amine
Assessment of Butyl[(2,3-dimethoxyphenyl)methyl]amine in Cell-Free Systems
Enzyme Modulation Studies (Inhibition/Activation) by this compound
Currently, there is a lack of publicly available scientific literature detailing the direct modulatory effects of this compound on specific enzymes. While the broader class of dimethoxyphenyl-containing compounds has been investigated for various biological activities, dedicated studies focusing on the enzymatic inhibition or activation by this specific molecule have not been reported. Therefore, no data tables on enzyme kinetics or inhibition constants can be provided at this time.
Receptor Binding and Ligand-Target Interactions of this compound
Specific receptor binding affinities and ligand-target interaction profiles for this compound are not extensively documented in the current body of scientific research. Structure-activity relationship (SAR) studies on analogous compounds, such as 2,5-dimethoxyphenylisopropylamine derivatives, have indicated that the substitution pattern on the phenyl ring is a critical determinant of affinity and functional activity at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2B subtypes. However, direct extrapolation of these findings to the 2,3-dimethoxy isomer is not scientifically valid without experimental data. As such, no definitive statements can be made regarding the receptor binding profile of this compound.
Investigation of this compound in Isolated Cellular Models
Cellular Uptake, Distribution, and Metabolism of this compound in Vitro
The specifics of how this compound is taken up, distributed within, and metabolized by isolated cells have not been characterized in published research. Studies on other xenobiotics, for instance methyl tert-butyl ether, have shown that cellular uptake can be influenced by protein binding and specific transporters, but such data is not available for the compound . Without dedicated in vitro studies using relevant cell lines, any discussion of its cellular pharmacokinetics would be purely speculative.
Elucidation of Molecular Mechanisms of Action of this compound at the Cellular Level
A detailed understanding of the molecular mechanisms through which this compound exerts its effects at a cellular level is contingent on initial studies identifying its biological targets. As the primary enzymatic or receptor targets have not been identified, further elucidation of downstream molecular events remains an area for future investigation.
This compound's Modulation of Specific Cellular Pathways (e.g., signal transduction, gene regulation)
Consistent with the lack of information on its molecular targets, there is no available data on the modulation of specific cellular pathways, such as signal transduction cascades or gene regulatory networks, by this compound. Research into the effects of structurally related compounds on cellular signaling, for example, the activation of G-protein-coupled receptors by certain phenylalkylamines, cannot be directly attributed to this compound without specific experimental validation.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for In Vitro Activity
There are no available research findings detailing the structure-activity relationships of this compound derivatives.
Correlating Structural Modifications of this compound with In Vitro Biological Outcomes
Information correlating specific structural modifications of the this compound scaffold with in vitro biological outcomes is not present in the current body of scientific literature. Consequently, no data is available to populate a table on this topic.
Pharmacophore Modeling and Ligand Design Based on this compound's In Vitro Profile
As there is no published in vitro profile for this compound, no pharmacophore models have been developed, nor have any ligand design studies been based on this compound. The foundational biological data required for such computational studies is not available.
Prospective Academic Applications of Butyl 2,3 Dimethoxyphenyl Methyl Amine
Butyl[(2,3-dimethoxyphenyl)methyl]amine as a Building Block in Complex Chemical Synthesis
The potential of this compound as a versatile intermediate in the synthesis of more complex molecules can be inferred from the reactivity of its constituent functional groups. The secondary amine provides a nucleophilic center for a variety of chemical transformations, including acylation, alkylation, and arylation reactions. The dimethoxyphenyl group, with its electron-donating methoxy (B1213986) substituents, can influence the reactivity of the aromatic ring and potentially participate in electrophilic aromatic substitution reactions.
However, a comprehensive search of academic databases does not yield specific examples or methodologies where this compound has been explicitly used as a key starting material or intermediate in the total synthesis of natural products or other complex target molecules. The development of synthetic routes utilizing this compound as a foundational element remains an area open for future investigation.
Utilization of this compound as a Research Probe in Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. An effective probe must exhibit high affinity and selectivity for its intended biological target. The structural characteristics of this compound, particularly the substituted phenyl ring, bear resemblance to moieties found in compounds known to interact with various biological systems. For instance, substituted phenethylamines are a well-established class of compounds with diverse pharmacological activities.
Nevertheless, there is a notable absence of published research detailing the use of this compound as a molecular probe. Studies evaluating its binding affinity to specific proteins, its ability to modulate enzyme activity, or its use in cellular imaging or target identification have not been reported. The exploration of this compound's potential to interrogate biological pathways is a field that awaits exploration by the scientific community.
Development of this compound-based Scaffolds for Academic Drug Discovery Efforts (excluding clinical data)
In medicinal chemistry, a molecular scaffold serves as the core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The this compound framework possesses several features that could be advantageous for scaffold-based drug discovery. The combination of a flexible butyl chain and a more rigid aromatic ring allows for the exploration of diverse chemical space.
While related dimethoxyphenyl-containing compounds have been investigated in various therapeutic areas, there is no specific academic literature that describes the systematic development of a compound library based on the this compound scaffold. Research initiatives focused on synthesizing and evaluating derivatives of this compound for potential pharmacological activity are not currently documented. Therefore, its journey from a simple chemical entity to a foundational scaffold in academic drug discovery has yet to commence.
Future Directions and Emerging Research Opportunities for Butyl 2,3 Dimethoxyphenyl Methyl Amine
Integration of Artificial Intelligence and Machine Learning in Butyl[(2,3-dimethoxyphenyl)methyl]amine Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. For a molecule like this compound, these computational tools can accelerate research and unveil novel opportunities.
The table below illustrates a hypothetical application of AI/ML in the early-stage research of this compound.
| AI/ML Application | Predicted Outcome for this compound | Potential Impact |
| Property Prediction | Estimation of solubility, permeability, and metabolic stability. | Prioritization of synthetic analogs with improved pharmacokinetic profiles. |
| Target Identification | Identification of potential binding proteins and signaling pathways. | Guidance for in vitro and in vivo experimental validation. |
| Synthesis Planning | Design of efficient and cost-effective synthetic routes. | Optimization of chemical manufacturing processes. |
| Toxicity Forecasting | Prediction of potential adverse effects and off-target interactions. | Early deselection of candidates with unfavorable safety profiles. |
Exploration of Novel Synthetic Methodologies and Catalytic Systems for this compound
The synthesis of amines is a cornerstone of organic chemistry, and the development of novel, efficient, and sustainable methods is a continuous pursuit. For this compound, future research could focus on innovative synthetic strategies and catalytic systems.
Recent advancements in catalysis offer promising avenues for the N-alkylation of amines. researchgate.netacs.orgnih.govacs.org The use of non-noble metal catalysts, such as those based on titanium hydroxide, could provide a more cost-effective and environmentally friendly alternative to traditional methods. acs.org Additionally, photoredox catalysis has emerged as a powerful tool for the synthesis of complex amines under mild conditions. nih.gov Machine learning algorithms can be employed to optimize reaction conditions for these novel catalytic systems, accelerating the discovery of efficient synthetic routes. nih.gov
Computer-aided synthesis planning (CASP) tools can also be leveraged to design innovative and efficient synthetic pathways to this compound and its derivatives. researchgate.netsynthiaonline.com These programs can analyze vast reaction databases to propose retrosynthetic routes that may not be immediately obvious to a chemist, potentially leading to shorter, higher-yielding, and more sustainable syntheses. synthiaonline.com
The following table outlines potential novel synthetic approaches for this compound.
| Synthetic Methodology | Potential Catalyst/System | Advantages |
| Catalytic N-Alkylation | In situ rehydrated titanium hydroxide | Use of a cheap and efficient heterogeneous catalyst. acs.org |
| Photoredox Catalysis | Iridium-based photocatalysts | Mild reaction conditions and access to novel chemical space. nih.gov |
| Chemoenzymatic Synthesis | Ketoreductases, Nitrile reductases | High selectivity and sustainability. nih.gov |
| Flow Chemistry | Automated continuous flow setup | Improved reaction control, safety, and scalability. nih.gov |
Uncharted In Vitro Biological Targets and Pathways for this compound
The structural similarity of this compound to known psychoactive phenylethylamines suggests the potential for interactions with various biological targets. researchgate.net However, its specific molecular targets and the pathways it may modulate remain to be elucidated.
In silico target identification tools can be a powerful starting point for exploring the biological activity of this compound. nih.govnih.gov By comparing the chemical structure of this compound to libraries of compounds with known biological activities, these computational methods can predict potential protein targets. nih.gov Virtual screening and molecular docking simulations can then be used to model the interaction of the compound with these predicted targets at an atomic level, providing insights into its potential mechanism of action. aimspress.comnih.gov
Subsequent in vitro studies would be essential to validate these computational predictions. High-throughput screening assays could be employed to test the activity of this compound against a panel of receptors, enzymes, and ion channels. Techniques such as differential gene expression analysis in cell cultures treated with the compound could further illuminate the biological pathways it affects.
The table below presents a hypothetical workflow for identifying and validating novel biological targets.
| Research Step | Methodology | Expected Outcome |
| Target Prediction | In silico similarity searching and machine learning models. | A ranked list of potential protein targets. nih.gov |
| Binding Pose Analysis | Molecular docking and dynamics simulations. | Understanding of the compound-target interactions at a molecular level. |
| In Vitro Validation | Radioligand binding assays, enzyme inhibition assays. | Confirmation of direct interaction with predicted targets and determination of affinity/potency. |
| Pathway Analysis | Transcriptomics (e.g., RNA-seq) in treated cells. | Identification of cellular pathways modulated by the compound. |
Interdisciplinary Research Collaborations Focusing on this compound
The comprehensive investigation of a novel chemical entity like this compound necessitates a collaborative, interdisciplinary approach. The complexity of modern chemical and biological research requires expertise from a wide range of fields.
Collaborations between synthetic chemists, computational scientists, pharmacologists, and toxicologists would be crucial. Synthetic chemists can focus on developing efficient and scalable syntheses, while computational chemists can employ AI and molecular modeling to guide drug design and predict properties. nsf.gov Pharmacologists can then investigate the biological activity of the compound in vitro and in vivo, and toxicologists can assess its safety profile.
Furthermore, given the potential psychoactive properties of related phenylethylamines, collaborations with neuroscientists and behavioral pharmacologists would be invaluable for characterizing its effects on the central nervous system. nih.gov Establishing research consortia, such as those promoted by the National Science Foundation's Collaborative Research in Chemistry (CRC) program, can facilitate these synergistic interactions. nsf.gov The development of novel psychoactive substances also calls for collaboration with forensic scientists and public health organizations to monitor their emergence and understand their societal impact. researchgate.netnih.gov
The following table highlights potential interdisciplinary collaborations and their respective research goals.
| Collaborating Disciplines | Research Focus | Desired Outcome |
| Synthetic Chemistry & Computational Chemistry | AI-driven synthesis design and optimization. | Development of efficient and sustainable synthetic routes. researchgate.netsynthiaonline.com |
| Pharmacology & Structural Biology | Target identification, validation, and mechanism of action studies. | A clear understanding of the compound's biological effects. |
| Neuroscience & Behavioral Pharmacology | Characterization of central nervous system effects. | Elucidation of potential therapeutic applications or abuse liability. |
| Toxicology & Forensic Science | Safety profiling and development of analytical detection methods. | Comprehensive risk assessment and monitoring capabilities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
